molecular formula C20H20ClNO3S B2628838 (E)-3-(2-chlorophenyl)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 1448140-20-2

(E)-3-(2-chlorophenyl)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B2628838
CAS No.: 1448140-20-2
M. Wt: 389.89
InChI Key: OELIDCJOFUITIL-OUKQBFOZSA-N
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Description

(E)-3-(2-chlorophenyl)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H20ClNO3S and its molecular weight is 389.89. The purity is usually 95%.
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Biological Activity

The compound (E)-3-(2-chlorophenyl)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)prop-2-en-1-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A pyrrolidine ring , which contributes to its pharmacological properties.
  • A phenylsulfonyl group , known for enhancing biological activity through interactions with various biological targets.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:

  • Enzyme inhibition : Compounds with a phenylsulfonyl group can act as inhibitors of specific enzymes, influencing various biochemical pathways.
  • Receptor modulation : The presence of the pyrrolidine moiety may allow for interaction with neurotransmitter receptors, potentially affecting central nervous system activities.

Antimicrobial Activity

Studies have shown that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • IC50 values against various bacterial strains have been reported in the micromolar range, indicating moderate to strong antibacterial effects.

Anticancer Activity

Research into the anticancer potential of related compounds suggests:

  • Inhibition of cancer cell proliferation : Certain derivatives have demonstrated the ability to inhibit growth in various cancer cell lines, with IC50 values ranging from 0.5 µM to 10 µM.

Study on Antiproliferative Effects

A recent study investigated the antiproliferative effects of a related compound on human cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
  • Results : The compound showed significant cytotoxicity with IC50 values of 4.5 µM for HeLa and 6.8 µM for MCF7 cells, suggesting selective toxicity towards cancerous cells.

Study on Enzyme Inhibition

Another study focused on the enzyme inhibition properties:

  • Target Enzyme : Protein kinase involved in cell signaling.
  • Findings : The compound exhibited an IC50 value of 25 nM, indicating potent inhibition and suggesting a mechanism for its anticancer activity.

Data Summary Table

Biological ActivityTargetIC50 ValueReference
AntibacterialE. coli5 µM
Anticancer (HeLa)Cell Proliferation4.5 µM
Anticancer (MCF7)Cell Proliferation6.8 µM
Enzyme InhibitionProtein Kinase25 nM

Properties

IUPAC Name

(E)-1-[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-3-(2-chlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO3S/c21-19-11-5-4-7-16(19)12-13-20(23)22-14-6-8-17(22)15-26(24,25)18-9-2-1-3-10-18/h1-5,7,9-13,17H,6,8,14-15H2/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELIDCJOFUITIL-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C=CC2=CC=CC=C2Cl)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(N(C1)C(=O)/C=C/C2=CC=CC=C2Cl)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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